![molecular formula C12H14ClN3O B3038710 2-Chloro-N-[1-(1-methyl-1H-benzimidazol-2-YL)-ethyl]acetamide CAS No. 887573-34-4](/img/structure/B3038710.png)
2-Chloro-N-[1-(1-methyl-1H-benzimidazol-2-YL)-ethyl]acetamide
Overview
Description
“2-Chloro-N-[1-(1-methyl-1H-benzimidazol-2-YL)-ethyl]acetamide” is a chemical compound used for proteomics research . It has a molecular formula of C12H14ClN3O and a molecular weight of 251.71 .
Molecular Structure Analysis
The molecular structure of this compound includes a benzimidazole ring, which is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It also contains an acetamide group attached to the benzimidazole ring .Physical And Chemical Properties Analysis
This compound has a predicted density of 1.37±0.1 g/cm3 and a predicted pKa of 11.98±0.43 . It also has a melting point of 178 °C .Scientific Research Applications
- Researchers have explored the antibacterial potential of this compound. A study by Malasala et al. (2021) reported nine more potent antibacterial agents (82–90) with a minimum inhibitory concentration (MIC) range of 4–64 μg/ml. These agents demonstrated activity against several resistant organisms, including methicillin and vancomycin-resistant Staphylococcus aureus .
- 2-Chloro-N-[1-(1-methyl-1H-benzimidazol-2-YL)-ethyl]acetamide contains an imidazole moiety. Imidazole is a five-membered heterocyclic structure with therapeutic potential. It possesses three carbon atoms, two nitrogen atoms, four hydrogen atoms, and two double bonds. Imidazole derivatives have been studied for various biological activities, including antimicrobial, antifungal, and anti-inflammatory effects .
- In the realm of ion channels, this compound has been investigated as a transient receptor potential vanilloid 1 (TRPV1) antagonist. Specifically, 6-tert-butyl-2-[4-(3-chloro-pyridin-2-yl)-2-methyl-piperazin-1-yl]-1H-benzimidazole emerged as a potent TRPV1 antagonist with an IC50 value of 104 nM .
Antibacterial Activity
Imidazole Derivatives
TRPV1 Antagonism
Future Directions
Given the wide range of biological activities exhibited by imidazole derivatives , there is potential for “2-Chloro-N-[1-(1-methyl-1H-benzimidazol-2-YL)-ethyl]acetamide” to be explored in various fields of research, particularly in drug development. Further studies are needed to fully understand its properties and potential applications.
Mechanism of Action
Target of Action
It is known that benzimidazole derivatives exhibit a wide spectrum of biological properties such as antiviral, antibacterial, anticancer, antifungal, and anti-hiv activities .
Mode of Action
Benzimidazole derivatives are known to interact with their targets and cause changes that result in their biological activities .
Biochemical Pathways
Benzimidazole derivatives are known to affect various biochemical pathways, leading to their wide spectrum of biological activities .
Result of Action
Benzimidazole derivatives are known to have a wide spectrum of biological properties .
properties
IUPAC Name |
2-chloro-N-[1-(1-methylbenzimidazol-2-yl)ethyl]acetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14ClN3O/c1-8(14-11(17)7-13)12-15-9-5-3-4-6-10(9)16(12)2/h3-6,8H,7H2,1-2H3,(H,14,17) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JBFUETSETJUFKV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=NC2=CC=CC=C2N1C)NC(=O)CCl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14ClN3O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.71 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-N-[1-(1-methyl-1H-benzimidazol-2-YL)-ethyl]acetamide |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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